molecular formula C20H26N4O2 B587291 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 1356010-93-9

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No.: B587291
CAS No.: 1356010-93-9
M. Wt: 354.454
InChI Key: KSXWQVQZPDROFY-ZWKOTPCHSA-N
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Description

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidine ring, a cyclohexyl group, and a cyanobenzyl moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-amino-2-cyclohexylacetic acid with 4-cyanobenzyl chloride under basic conditions to form the corresponding amide. This intermediate is then reacted with azetidine-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl moiety, where nucleophiles like amines or thiols replace the cyano group, forming new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a particular biochemical pathway. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide can be compared with other similar compounds, such as:

    (4-Cyanobenzyl)triphenylphosphonium bromide: This compound features a cyanobenzyl group and is used in various chemical reactions and studies.

    (4-Cyanobenzyl)triphenylphosphonium chloride: Similar to the bromide derivative, this compound is used in synthetic chemistry and has applications in the development of new materials.

    1-Boc-4-(4-Cyanobenzyl)piperazine: This compound contains a cyanobenzyl group and is used in medicinal chemistry for the development of new drugs.

The uniqueness of 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXWQVQZPDROFY-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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